![molecular formula C7H4BrF3O2S B2660573 4-(Trifluoromethyl)benzenesulfonyl bromide CAS No. 1694090-08-8](/img/structure/B2660573.png)
4-(Trifluoromethyl)benzenesulfonyl bromide
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Overview
Description
“4-(Trifluoromethyl)benzenesulfonyl bromide” is a chemical compound with the CAS Number: 1694090-08-8 . It has a molecular weight of 289.07 .
Molecular Structure Analysis
The InChI code for “4-(Trifluoromethyl)benzenesulfonyl bromide” is1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H
. This indicates the molecular structure of the compound.
Scientific Research Applications
Analytical Chemistry
The compound’s reactivity allows for the derivatization of analytes in complex mixtures. Researchers use it to enhance detection sensitivity in gas chromatography (GC) or liquid chromatography (LC). By tagging analytes with the sulfonyl bromide group, they improve separation and quantification.
These applications highlight the versatility and significance of 4-(Trifluoromethyl)benzenesulfonyl bromide in scientific research. Researchers continue to explore its potential in various fields, making it a valuable tool for synthetic chemists and materials scientists . If you need further details or have additional questions, feel free to ask! 😊
Safety and Hazards
“4-(Trifluoromethyl)benzenesulfonyl bromide” is likely to be hazardous, as indicated by related compounds. For instance, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonyl bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCWWAXVIYTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzenesulfonyl bromide |
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